molecular formula C13H16ClNO3 B1455714 2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid CAS No. 1179220-59-7

2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid

Cat. No. B1455714
M. Wt: 269.72 g/mol
InChI Key: BWQMJNZRJJUODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid is a chemical compound with the CAS Number: 1179220-59-7 . It has a molecular weight of 269.73 . The IUPAC name for this compound is 2-chloro-5-[(3,3-dimethylbutanoyl)amino]benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16ClNO3/c1-13(2,3)7-11(16)15-8-4-5-10(14)9(6-8)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Process Development

Industrial Process Scale-Up of Key Intermediates

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally related compound, is crucial in synthesizing a family of SGLT2 inhibitors for diabetes therapy. A scalable, cost-effective, and high-yield process for preparing this compound using dimethyl terephthalate as the raw material has been developed, indicating the potential of related compounds in drug synthesis and industrial-scale production (Zhang et al., 2022).

Biomedical Applications

Antimicrobial and Antiproliferative Agents

Fused pyrimidine derivatives synthesized from 2-amino-5-chlorobenzoic acid exhibit significant anti-inflammatory, antiproliferative, and antimicrobial activities. These findings underscore the potential biomedical applications of chlorobenzoic acid derivatives in treating inflammation and combating microbial infections (Vachala et al., 2011).

Analytical Chemistry

Anion Recognition and Sensing

4-(N,N-Dimethylamino)benzoic acid, a compound with structural similarities, has shown high selectivity and affinity in anion recognition, especially for divalent anions. This property is crucial in developing sensors and analytical methods for detecting specific anions in various matrices (Hou & Kobiro, 2006).

Materials Science

Crystal Engineering and Solid-State Chemistry

2-Chloro-4-nitrobenzoic acid has been used in crystal engineering to synthesize molecular salts with unique supramolecular structures. These salts exhibit interesting halogen bond interactions, highlighting the compound's utility in designing materials with specific crystal properties (Oruganti et al., 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-chloro-5-(3,3-dimethylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-13(2,3)7-11(16)15-8-4-5-10(14)9(6-8)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQMJNZRJJUODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.